Pyridine, 4-(ethenylthio)-(9CI)

Description

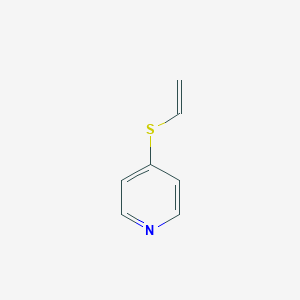

Pyridine, 4-(ethenylthio)-(9CI) is a pyridine derivative substituted at the 4-position with an ethenylthio (-S-CH=CH₂) group. This sulfur-containing compound combines the aromatic pyridine ring with a reactive vinyl sulfide moiety, which may influence its electronic properties, solubility, and reactivity. The ethenylthio group likely enhances electrophilicity at the sulfur atom, making it a candidate for applications in organic synthesis or coordination chemistry .

Properties

CAS No. |

109876-48-4 |

|---|---|

Molecular Formula |

C7H7NS |

Molecular Weight |

137.2 g/mol |

IUPAC Name |

4-ethenylsulfanylpyridine |

InChI |

InChI=1S/C7H7NS/c1-2-9-7-3-5-8-6-4-7/h2-6H,1H2 |

InChI Key |

RRALWYIWHVDYMH-UHFFFAOYSA-N |

SMILES |

C=CSC1=CC=NC=C1 |

Canonical SMILES |

C=CSC1=CC=NC=C1 |

Synonyms |

Pyridine, 4-(ethenylthio)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Vinylthio)pyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of pentafluoropyridine with 2-mercaptoethanol, followed by an elimination process

Industrial Production Methods

While specific industrial production methods for 4-(Vinylthio)pyridine are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis and the use of efficient catalysts could be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Vinylthio)pyridine undergoes various chemical reactions, including:

Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The vinylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophiles like amines or thiols can react with the vinylthio group under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(Vinylthio)pyridine has several applications in scientific research:

Polymer Chemistry: It can be used as a monomer in the synthesis of specialty polymers with unique properties.

Coordination Chemistry: The pyridine ring can coordinate with metal ions, making it useful in the synthesis of metal-organic frameworks and catalysts.

Materials Science: It is used in the development of advanced materials with applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 4-(Vinylthio)pyridine involves its ability to participate in various chemical reactions due to the presence of the vinylthio group and the pyridine ring. The vinylthio group can undergo nucleophilic and electrophilic reactions, while the pyridine ring can coordinate with metal ions. These properties make it a versatile compound in synthetic chemistry and materials science.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

- The ethenylthio group adds ~32 g/mol compared to methylthio (125.19 vs. 137.20), reflecting the larger substituent.

- Bromo- and ethyl-substituted pyridines (e.g., C₇H₈BrN) exhibit higher molecular weights due to the heavy bromine atom .

Methylthio derivatives are intermediates in agrochemical synthesis . Thiols (e.g., 4-Pyridinethiol,3-amino-): The -SH group enables participation in redox reactions and metal chelation, relevant in biochemical applications . Halogenated Pyridines (e.g., 3-bromo-4-ethyl-): Bromine enhances electrophilic substitution reactivity, useful in cross-coupling reactions . Ethenyl Derivatives (e.g., 4-ethenylpyridine): Vinyl groups facilitate polymerization and π-conjugation, applicable in materials science .

Physical Properties :

- Predicted boiling points and densities (e.g., 216.7°C for 3-bromo-4-ethylpyridine) suggest halogen and alkyl groups increase hydrophobicity .

- Thioethers and thiols exhibit higher polarity compared to purely hydrocarbon-substituted pyridines.

Research Findings and Contradictions

- Synthesis Challenges : While 4-(methylthio)pyridine is commercially available, the synthesis of ethenylthio analogs may require controlled conditions to avoid polymerization of the vinyl group .

- Contradictions in Data : describes a highly substituted ethylthio-pyridine (C₁₂H₂₃NS), but its complex structure limits direct comparison with simpler derivatives .

- Gaps in Evidence: No direct data on Pyridine, 4-(ethenylthio)-(9CI) were found; properties are inferred from analogs. Experimental validation is needed for accurate comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.